

A Comprehensive Technical Review of 2-((4-Methoxyphenyl)amino)benzoic Acid

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Compound of Interest

Compound Name: 2-((4-Methoxyphenyl)amino)benzoic acid

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid, is a member of the N-aryl anthranilic acid class of compounds. This class, often referred to as "fenamates," is notable for its anti-inflammatory properties, with several derivatives developed as non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a detailed review of the available literature on **2-((4-Methoxyphenyl)amino)benzoic acid**, covering its chemical properties, synthesis, and the established biological context of its parent class. While direct biological studies on this specific derivative are limited, this paper extrapolates its probable mechanism of action based on the well-understood pharmacology of N-aryl anthranilic acids, focusing on the inhibition of cyclooxygenase (COX) enzymes and the corresponding signaling pathways. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and drug development efforts.

Introduction and History

N-aryl anthranilic acids emerged from early research efforts to develop non-narcotic analgesics. This chemical family includes well-known NSAIDs such as mefenamic acid and flufenamic acid. The core structure, consisting of a substituted aniline linked to a benzoic acid

moiety, proved to be a privileged scaffold for anti-inflammatory activity. The mechanism of action for this class is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

While the broader class of N-aryl anthranilic acids has been extensively studied since the mid-20th century, the specific history of **2-((4-Methoxyphenyl)amino)benzoic acid** is not well-documented in dedicated publications. It is primarily recognized as a chemical intermediate and a subject of synthetic methodology studies. Its synthesis is a classic example of the Ullmann condensation, a copper-catalyzed N-arylation reaction. The presence of the 4-methoxy substituent on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate metabolic stability and receptor binding affinity.

Chemical and Physical Properties

2-((4-Methoxyphenyl)amino)benzoic acid is a solid at room temperature with the following key properties:

Property	Value	Reference
IUPAC Name	2-((4-methoxyphenyl)amino)benzoic acid	[1]
Synonyms	N-(4-Methoxyphenyl)anthranilic acid, 2-(4-Methoxyanilino)benzoic acid	[1] [2]
CAS Number	13501-67-2	[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₃	[1]
Molecular Weight	243.26 g/mol	[1]
Melting Point	183-184 °C	[3]
XLogP3	4.3	[1]

Synthesis and Characterization

The most common and well-documented method for the synthesis of **2-((4-Methoxyphenyl)amino)benzoic acid** is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl amine (4-anisidine) with an aryl halide (2-chlorobenzoic acid).

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a published synthetic procedure.[\[3\]](#)

Materials:

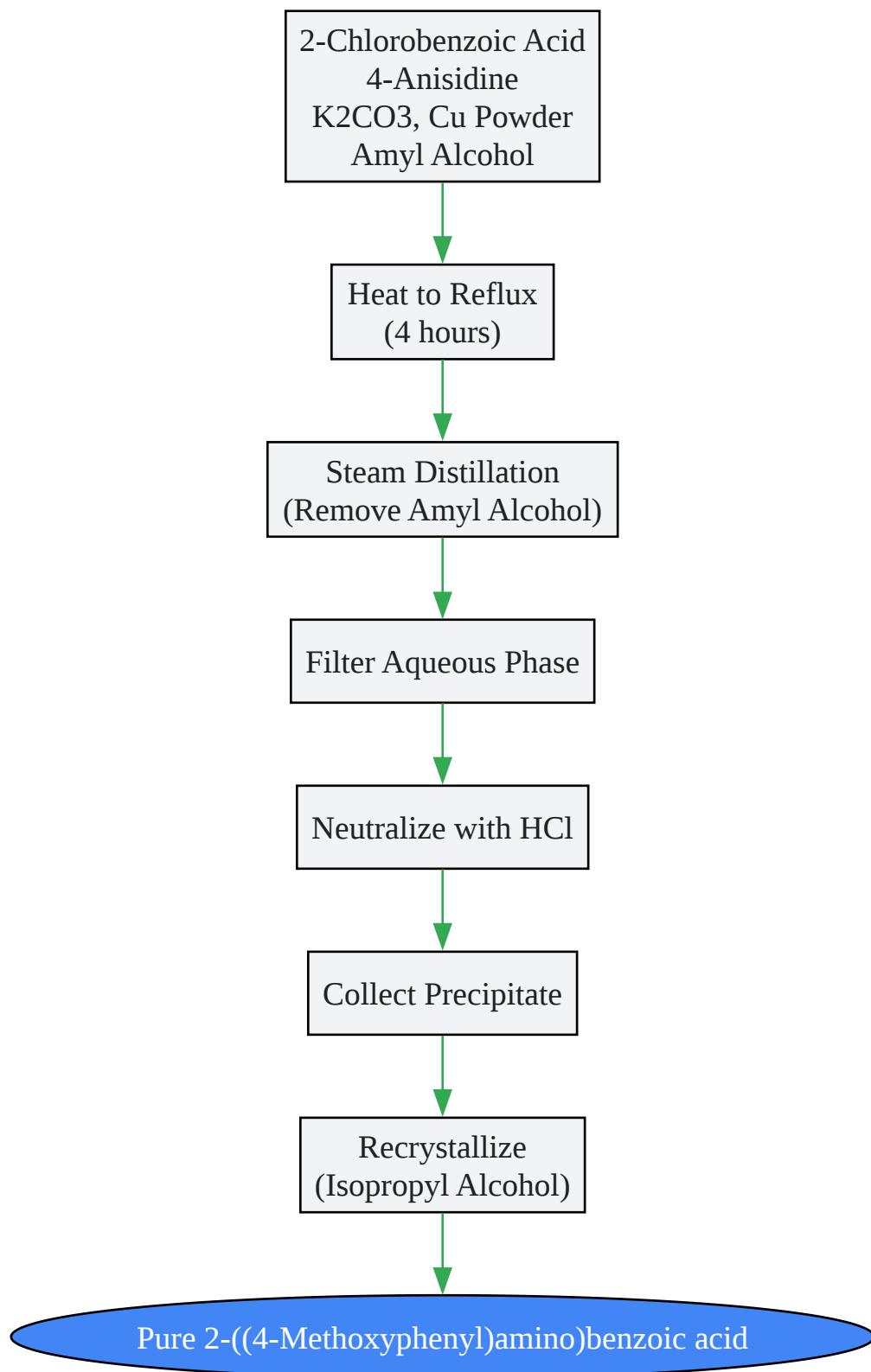
- 2-chlorobenzoic acid (80 g)
- 4-anisidine (p-methoxyaniline) (80 g)
- Anhydrous potassium carbonate (80 g)
- Activated copper powder (4 g)
- Amyl alcohol (800 ml)
- Concentrated hydrochloric acid
- Isopropyl alcohol (for recrystallization)

Procedure:

- A mixture of 2-chlorobenzoic acid, 4-anisidine, potassium carbonate, and activated copper powder is prepared in amyl alcohol in a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer.
- The mixture is heated to reflux and maintained at this temperature with efficient stirring for four hours.
- After the reaction is complete, the amyl alcohol is removed by steam distillation.

- The remaining aqueous phase is filtered to remove the copper catalyst and any insoluble byproducts.
- The filtrate is neutralized by the dropwise addition of a 1:1 solution of concentrated hydrochloric acid and water until precipitation of the product is complete.
- The resulting solid is collected by filtration.
- The crude product is purified by recrystallization from isopropyl alcohol to yield N-(4-methoxyphenyl)anthranilic acid.

Workflow Diagram:

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Caption: Ullmann condensation workflow for synthesis.

Characterization

While a complete, published spectral analysis for this specific compound is not readily available, characterization would typically involve the following techniques. Expected spectral features are based on the known structure and data from closely related N-aryl anthranilic acids.^{[4][5]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methoxy group (around 3.8 ppm), a series of multiplets in the aromatic region (approx. 6.8-8.1 ppm) corresponding to the protons on both benzene rings, and a broad singlet for the amine proton (NH), which may be shifted downfield (e.g., >9.0 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the carboxylic acid carbon (~170-174 ppm), the methoxy carbon (~55 ppm), and a series of signals in the aromatic region for the twelve aromatic carbons.
- IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1670-1710 cm⁻¹), an N-H stretch from the secondary amine (around 3300-3400 cm⁻¹), and C-O stretches from the ether group (around 1250 cm⁻¹).
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 243.26.

Biological Activity and Mechanism of Action

No direct biological studies or quantitative data for **2-((4-Methoxyphenyl)amino)benzoic acid** have been published in the reviewed literature. However, its structural similarity to fenamate NSAIDs strongly suggests that its primary biological activity would be the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes.

- COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal

protection and platelet aggregation.

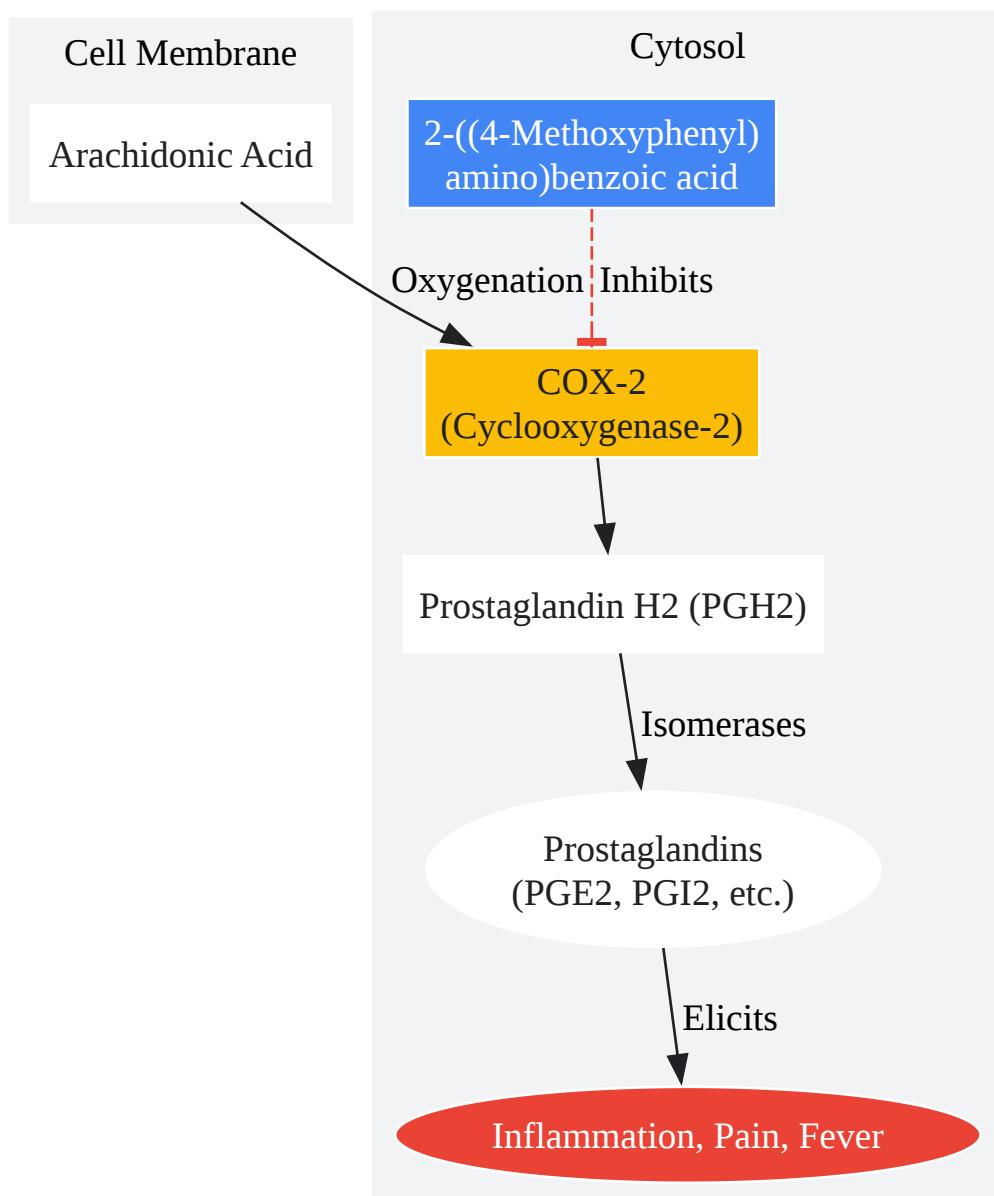
- COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, heat, redness, and swelling.[6][7]

The anti-inflammatory effect of NSAIDs is derived from their inhibition of COX-2, while common side effects like gastrointestinal irritation are often due to the simultaneous inhibition of COX-1.

Postulated Mechanism of Action

2-((4-Methoxyphenyl)amino)benzoic acid is predicted to act as a competitive inhibitor at the arachidonic acid binding site of the COX enzymes. By blocking this site, it would prevent the synthesis of PGH₂ and subsequent downstream inflammatory mediators. The selectivity for COX-1 versus COX-2 would depend on the specific interactions of the molecule within the enzyme's active site.

Signaling Pathway Diagram:



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Caption: Postulated inhibition of the COX-2 pathway.

Quantitative Data

As of the latest literature review, there is no published quantitative biological data (e.g., IC₅₀ values) for **2-((4-Methoxyphenyl)amino)benzoic acid**. To provide context, the table below presents IC₅₀ values for other well-known fenamates from a human whole blood assay. It is important to note that these values can vary based on the specific assay conditions.[8]

Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX-1/COX-2)
Mefenamic Acid	10	1.0	10
Flufenamic Acid	3.0	0.3	10
Meclofenamic Acid	0.9	0.1	9

Standardized Biological Assay Protocol

The following is a representative protocol for a human whole blood assay to determine COX-1 and COX-2 inhibitory activity, which would be a suitable method for evaluating **2-((4-Methoxyphenyl)amino)benzoic acid**.^[8]

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2 in a physiologically relevant ex vivo model.

Materials:

- Freshly drawn human venous blood from healthy, drug-free volunteers.
- Test compound (**2-((4-Methoxyphenyl)amino)benzoic acid**) dissolved in a suitable solvent (e.g., DMSO).
- Lipopolysaccharide (LPS) for COX-2 induction.
- Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TxB₂) and Prostaglandin E₂ (PGE₂).
- Incubator, centrifuge, microplate reader.

Procedure for COX-1 Activity (TxB₂ Production):

- Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control for 15 minutes at 37°C.
- The blood is then allowed to clot for 60 minutes at 37°C, which induces platelet aggregation and subsequent TxB₂ production via COX-1.

- The reaction is stopped by placing the samples on ice.
- Serum is separated by centrifugation.
- TxB_2 levels in the serum are quantified using an appropriate EIA kit.

Procedure for COX-2 Activity (PGE_2 Production):

- Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
- LPS (e.g., 10 $\mu\text{g}/\text{mL}$) is added to induce the expression of COX-2 in monocytes.
- The samples are incubated for 24 hours at 37°C.
- Plasma is separated by centrifugation.
- PGE_2 levels in the plasma are quantified using an appropriate EIA kit.

Data Analysis:

- The percentage inhibition of TxB_2 (for COX-1) and PGE_2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
- IC_{50} values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

2-((4-Methoxyphenyl)amino)benzoic acid is a synthetically accessible compound belonging to the well-established anti-inflammatory class of N-aryl anthranilic acids. While its history and specific biological profile are not extensively documented, its chemical structure strongly suggests it functions as an inhibitor of COX enzymes. The lack of published biological data presents a clear opportunity for future research.

Key areas for investigation include:

- Definitive Synthesis and Characterization: A full spectroscopic characterization (^1H NMR, ^{13}C NMR, IR, MS) should be published to serve as a standard reference.
- In Vitro Biological Evaluation: The compound should be tested in COX-1 and COX-2 inhibition assays, such as the human whole blood assay detailed herein, to determine its potency and selectivity.
- Structure-Activity Relationship (SAR) Studies: The 4-methoxy substitution provides a key data point in the SAR of fenamates. Further studies could explore other substitutions on the phenyl ring to optimize activity and selectivity.
- Exploration of Other Targets: While COX inhibition is the most probable mechanism, other potential targets, such as kinases or other enzymes in the inflammatory cascade, should not be ruled out without experimental evidence.

This technical guide provides the foundational chemical knowledge and a clear roadmap for the future biological evaluation of **2-((4-Methoxyphenyl)amino)benzoic acid**, a compound that sits at the intersection of classic NSAID chemistry and modern drug discovery.

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